molecular formula C26H57NO6P+ B12507780 2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

2-[Hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

Cat. No.: B12507780
M. Wt: 510.7 g/mol
InChI Key: XKBJVQHMEXMFDZ-UHFFFAOYSA-O
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Description

Lysophosphatidylcholine ether (LPC-ETHER) is a type of ether-linked lysophosphatidylcholine, which belongs to the group of ether phospholipids. These compounds are characterized by a glycerol backbone linked to a fatty alcohol via an ether bond and a phosphocholine molecule . LPC-ETHER is known for its structural and functional roles in biological membranes and its involvement in various cellular processes.

Preparation Methods

The most common method for preparing ethers, including LPC-ETHER, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the use of silver oxide (Ag_2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Chemical Reactions Analysis

LPC-ETHER undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LPC-ETHER can lead to the formation of lysophosphatidic acid, while reduction can yield different derivatives of lysophosphatidylcholine .

Scientific Research Applications

Comparison with Similar Compounds

LPC-ETHER is similar to other ether phospholipids, such as plasmalogens and platelet-activating factor (PAF). it is unique in its structure, with a glycerol backbone linked to a fatty alcohol via an ether bond and a phosphocholine molecule . Other similar compounds include lysophosphatidylethanolamine (LPE) and phosphatidylcholine (PC), which differ in their head groups and fatty acid chains . LPC-ETHER’s unique structure and functional roles make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H57NO6P+

Molecular Weight

510.7 g/mol

IUPAC Name

2-[hydroxy-(2-hydroxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/p+1

InChI Key

XKBJVQHMEXMFDZ-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O

Origin of Product

United States

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